4-(3-((benzo[d][1,3]dioxol-5-yloxy)methyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Description
“4-(3-((benzo[d][1,3]dioxol-5-yloxy)methyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide” is a complex organic compound . The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of benzo[d][1,3]dioxole carbaldehyde with other reagents . The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .
Molecular Structure Analysis
The molecular structure of similar compounds shows that the molecules are held together by intermolecular interactions . The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they are solid at room temperature . The density is around 1.332 g/cm3 .
Scientific Research Applications
Ring-Expansion Reactions
Functionalized azetidines, dihydrofurans, or dioxa-3-azabicyclonone-4-enes are products of transition metal-free reactions involving N-oxiranylmethyl benzenesulfonamide and β-chloro-cinnamaldehyde. These products vary based on the reactants used, showcasing the compound's versatility in ring-expansion reactions to produce diverse structural motifs (Suraj & K. Swamy, 2022).
Photosensitizers for Photodynamic Therapy
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups exhibit high singlet oxygen quantum yields. Their spectroscopic and photochemical properties make them potent Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting the compound's potential in medical applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Glycosidase Inhibitory Activity
Azetidine iminosugars synthesized from d-glucose exhibit significant inhibitory activity against amyloglucosidase from Aspergillus niger. This highlights the compound's relevance in the development of glycosidase inhibitors, with potential applications in the treatment of disorders related to carbohydrate metabolism (Pravin P. Lawande, V. A. Sontakke, Roopa J. Nair, Ayesha Khan, S. Sabharwal, & V. Shinde, 2015).
Cytotoxic and Anti-HIV Activities
1,4-Disubstituted-1,2,3-triazolethymine derivatives synthesized from 4-azido-N-substituted-benzenesulfonamides display significant cytotoxic activity against human cancer cell line MDA-MB 231 and potent activity against HIV-1 replication in MT-4 cells. This illustrates the compound's potential in developing new anticancer drugs and antiviral agents (Faeza Abdul Kareem Almashal, Hamsa Hussein Al-Hujaj, A. Jassem, & N. Al-Masoudi, 2020).
Antibacterial Agents
Azetidinylquinolones have been synthesized to explore the effects of chirality on potency and in vivo efficacy relative to racemic mixtures. These compounds show promising antibacterial activity, indicating the potential of azetidinylquinolones as antibacterial agents, with particular emphasis on the critical role of stereochemistry in enhancing activity (J. Frigola, D. Vañó, A. Torrens, A. Gómez-Gomar, E. Ortega, & S. García‐Granda, 1995).
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yloxymethyl)azetidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-21(2)29(24,25)17-6-3-15(4-7-17)20(23)22-10-14(11-22)12-26-16-5-8-18-19(9-16)28-13-27-18/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRNOZVSQZMLML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)COC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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